molecular formula C17H14Cl2N2O2 B5397449 N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE

N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE

Cat. No.: B5397449
M. Wt: 349.2 g/mol
InChI Key: UEUXTTOWKHPOTP-VOTSOKGWSA-N
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Description

N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE: is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a propenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,5-dichlorobenzaldehyde, undergoes a reaction with an appropriate reagent to form the dichlorophenyl intermediate.

    Condensation Reaction: The dichlorophenyl intermediate is then subjected to a condensation reaction with an amine derivative to form the desired propenyl group.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol derivative.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.

    Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE: shares structural similarities with other acetamide derivatives and compounds containing dichlorophenyl and propenyl groups.

Uniqueness

  • The unique combination of functional groups in this compound gives it distinct chemical and biological properties, setting it apart from other similar compounds. Its ability to participate in a wide range of chemical reactions and its potential applications in various scientific fields highlight its uniqueness.

Properties

IUPAC Name

N-[4-[[(E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-enyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c1-11(22)21-16-4-2-15(3-5-16)20-7-6-17(23)12-8-13(18)10-14(19)9-12/h2-10,20H,1H3,(H,21,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUXTTOWKHPOTP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=CC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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